molecular formula C17H20N4OS B1196862 (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine

(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine

Cat. No. B1196862
M. Wt: 328.4 g/mol
InChI Key: HTPVOZDKIZGALX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine is a member of indoles.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

Compounds with a structure similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine have been extensively studied for their antimicrobial properties. A study by Gadegoni and Manda (2013) synthesized novel compounds containing the 1,3,4-oxadiazole moiety and tested them for antimicrobial activity against various bacteria, demonstrating significant antimicrobial potential (Gadegoni & Manda, 2013). Additionally, Nagarapu and Pingili (2014) reported on the synthesis of indole-based 1,3,4-oxadiazoles with notable antimicrobial activity (Nagarapu & Pingili, 2014).

Furthermore, these compounds have shown anti-inflammatory properties. Rapolu et al. (2013) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated their anti-inflammatory and anti-proliferative activities. They found that some of these compounds had significant effects on inflammation and cancer cell proliferation (Rapolu et al., 2013).

Potential in Neurodegenerative Disease Treatment

Efimova et al. (2023) investigated a compound structurally similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine for its inhibitory effects on human monoamine oxidase (MAO) B, suggesting potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease (Efimova et al., 2023).

Anti-tubercular Properties

Purushotham and Poojary (2018) synthesized a compound with a similar structure and assessed its potential as an antitubercular agent against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).

Antioxidant and Anticancer Properties

Research by Saundane and Mathada (2015) on Schiff bases containing the indole moiety showed promising antioxidant and antimicrobial activity, suggesting the usefulness of these compounds in oxidative stress-related conditions (Saundane & Mathada, 2015). Additionally, Kamath, Sunil, and Ajees (2016) synthesized indole–quinoline–oxadiazole hybrids, demonstrating significant cytotoxic potential against breast adenocarcinoma cells, pointing towards potential applications in cancer therapy (Kamath et al., 2016).

properties

Product Name

(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C17H20N4OS/c1-11(2)7-8-23-17-21-20-16(22-17)14(18)9-12-10-19-15-6-4-3-5-13(12)15/h3-7,10,14,19H,8-9,18H2,1-2H3/t14-/m0/s1

InChI Key

HTPVOZDKIZGALX-AWEZNQCLSA-N

Isomeric SMILES

CC(=CCSC1=NN=C(O1)[C@H](CC2=CNC3=CC=CC=C32)N)C

Canonical SMILES

CC(=CCSC1=NN=C(O1)C(CC2=CNC3=CC=CC=C32)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
Reactant of Route 2
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
Reactant of Route 3
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
Reactant of Route 4
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
Reactant of Route 5
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
Reactant of Route 6
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine

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